12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt
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Overview
Description
12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt: is a complex organic compound with the molecular formula C32H51K2NO12S and a molecular weight of 752.008 g/mol . It is an impurity of cholic acid, a choleretic produced by and isolated from liver cells
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves multiple steps, starting from cholic acid. The process includes hydroxylation, glucuronidation, and sulfonation reactions. The specific reaction conditions, such as temperature, pH, and catalysts, are crucial for achieving high yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process may include purification steps such as crystallization, filtration, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt involves its interaction with specific molecular targets and pathways. It primarily affects bile acid receptors and transporters, influencing bile acid metabolism and homeostasis. The compound’s effects on cellular processes are mediated through its binding to these targets, leading to changes in gene expression and enzyme activity.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid involved in the emulsification of fats.
Chenodeoxycholic Acid: Another primary bile acid with similar functions.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestine.
Uniqueness: 12-Hydroxy Taurolithocholic Acid O-3-Glucuronide Dipotassium Salt is unique due to its specific hydroxylation and glucuronidation patterns, which confer distinct chemical and biological properties. Its dipotassium salt form enhances its solubility and stability, making it suitable for various research applications.
Properties
Molecular Formula |
C32H51K2NO12S |
---|---|
Molecular Weight |
752.0 g/mol |
IUPAC Name |
dipotassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(2-sulfonatoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate |
InChI |
InChI=1S/C32H53NO12S.2K/c1-16(4-9-24(35)33-12-13-46(41,42)43)20-7-8-21-19-6-5-17-14-18(10-11-31(17,2)22(19)15-23(34)32(20,21)3)44-30-27(38)25(36)26(37)28(45-30)29(39)40;;/h16-23,25-28,30,34,36-38H,4-15H2,1-3H3,(H,33,35)(H,39,40)(H,41,42,43);;/q;2*+1/p-2/t16-,17-,18-,19?,20-,21+,22?,23+,25+,26+,27-,28+,30-,31+,32-;;/m1../s1 |
InChI Key |
MMOOHENTEBMFGJ-PYRBBINHSA-L |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](CC3C2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)O)C.[K+].[K+] |
Origin of Product |
United States |
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